(1S,2S,4R)-Limonene-1,2-diol

Catalog No.
S562461
CAS No.
38630-75-0
M.F
C10H18O2
M. Wt
170.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,2S,4R)-Limonene-1,2-diol

CAS Number

38630-75-0

Product Name

(1S,2S,4R)-Limonene-1,2-diol

IUPAC Name

(1S,2S,4R)-1-methyl-4-prop-1-en-2-ylcyclohexane-1,2-diol

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

InChI

InChI=1S/C10H18O2/c1-7(2)8-4-5-10(3,12)9(11)6-8/h8-9,11-12H,1,4-6H2,2-3H3/t8-,9+,10+/m1/s1

InChI Key

WKZWTZTZWGWEGE-UTLUCORTSA-N

SMILES

CC(=C)C1CCC(C(C1)O)(C)O

Solubility

Slightly soluble in water
Soluble (in ethanol)

Canonical SMILES

CC(=C)C1CCC(C(C1)O)(C)O

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]([C@H](C1)O)(C)O

(1S,2S,4R)-Limonene-1,2-diol is a chiral compound derived from limonene, a widely recognized monoterpene found in citrus oils. This diol features a unique stereochemistry characterized by its specific arrangement of hydroxyl groups on the first and second carbons, as well as the fourth carbon being in the R configuration. The molecular formula for (1S,2S,4R)-limonene-1,2-diol is C10H18O2C_{10}H_{18}O_2, and it plays a significant role in various biochemical processes and applications due to its functional groups and stereochemical properties.

The mechanism of action of (1S,2S,4R)-Limonene-1,2-diol is still under investigation. Some studies suggest potential biological activities, but more research is needed to understand its specific mechanisms [, ].

(1S,2S,4R)-Limonene-1,2-diol, also known as (+)-(1S,2S,4R)-Limonene glycol or (+)-1-Hydroxyneodihydrocarveol, is a naturally occurring monoterpenoid diol found in various plants, including Citrus medica (citron) and Dracocephalum kotschyi []. It is an enantiomer of (1R,2R,4S)-limonene-1,2-diol, meaning they are mirror images of each other with different physical properties.

Research into (1S,2S,4R)-Limonene-1,2-diol focuses on several potential applications:

Antimicrobial and antifungal activity

Studies have shown that (1S,2S,4R)-Limonene-1,2-diol exhibits antimicrobial and antifungal properties against various microorganisms, including bacteria and fungi commonly associated with food spoilage and human infections [, ]. This suggests its potential use as a natural food preservative or antiseptic agent.

Insecticidal activity

Research indicates that (1S,2S,4R)-Limonene-1,2-diol possesses insecticidal activity against specific insect pests, such as mosquitoes and cockroaches [, ]. This opens avenues for exploring it as a green alternative to synthetic insecticides.

Potential health benefits

Some studies suggest that (1S,2S,4R)-Limonene-1,2-diol might have potential anti-inflammatory and antioxidant properties [, ]. However, further research is needed to confirm these findings and understand its potential therapeutic applications.

The conversion of limonene to (1S,2S,4R)-limonene-1,2-diol typically involves hydrolysis of limonene oxide. This reaction can be catalyzed by enzymes such as limonene-1,2-epoxide hydrolase, which facilitates the opening of the epoxide ring to yield the diol product. The reaction mechanism is notable for its stereoselectivity; when starting from a racemic mixture of epoxide, the enzyme preferentially produces pure enantiomers based on the configuration at carbon four .

Additionally, limonene can undergo oxidation reactions leading to various products including ketones and alcohols. For instance, autoxidation can yield limonene hydroperoxide as an intermediate .

(1S,2S,4R)-Limonene-1,2-diol exhibits various biological activities. Studies have shown that it can modulate immune responses and has potential anti-cancer properties . It has been reported to influence T lymphocyte activity and viability, suggesting immunomodulatory effects . Furthermore, its role in detoxification pathways highlights its importance in metabolic processes.

The synthesis of (1S,2S,4R)-limonene-1,2-diol can be achieved through several methods:

  • Biotransformation: Utilizing microorganisms like Colletotrichum nymphaeae, which convert limonene into the diol under optimized culture conditions .
  • Chemical Hydrolysis: Employing acid or base-catalyzed hydrolysis of limonene oxide can yield the desired diol product .
  • Oxidative Reactions: Various catalytic systems can facilitate the oxidation of limonene to produce different intermediates including epoxides that can subsequently be converted to diols .

(1S,2S,4R)-Limonene-1,2-diol finds applications in multiple fields:

  • Flavor and Fragrance Industry: Its pleasant citrus aroma makes it suitable for use in perfumes and food flavorings.
  • Pharmaceuticals: Due to its biological activity, it is explored for potential therapeutic applications.
  • Cosmetics: Utilized for its antimicrobial properties and fragrance.

Research has indicated that (1S,2S,4R)-limonene-1,2-diol interacts with various biological systems. Studies focusing on its immunomodulatory effects show that it can influence T cell activation and proliferation . Furthermore, investigations into its metabolic pathways reveal interactions with enzymes involved in detoxification processes.

Several compounds share structural similarities with (1S,2S,4R)-limonene-1,2-diol. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
LimoneneMonoterpeneBase compound; precursor to various derivatives
(1R,2R,4S)-Limonene-1,2-diolStereoisomerDifferent stereochemistry leads to different properties
Limonene oxideEpoxideReactive intermediate; precursor to diols
CarvoneKetoneDistinct aroma; used extensively in flavoring
TerpineolAlcoholHas different hydroxyl group positioning

(1S,2S,4R)-Limonene-1,2-diol stands out due to its specific stereochemistry which influences its biological activity and potential applications compared to these related compounds. Its unique properties make it a subject of interest in both research and industrial applications.

Physical Description

Colourless to very slightly yellow oily liquid; Cool minty aroma

XLogP3

1.5

Density

0.920-0.925

UNII

B9MU2A776W

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(+)-8-p-menthene-1,2-diol

Use Classification

Flavoring Agents -> JECFA Flavorings Index
Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]

Dates

Modify: 2024-04-14

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